4-(4-Formylphenyl)phenylboronic acid
Overview
Description
4-(4-Formylphenyl)phenylboronic acid is a versatile synthetic building block and an important intermediate in the preparation of agrochemical and pharmaceutical active ingredients. It is used in various industrial applications, including as a stabilizer and inhibitor for enzymes and as a bactericide .
Mechanism of Action
Target of Action
4-(4-Formylphenyl)phenylboronic acid, also known as 4-Formylphenylboronic acid (4-FPBA), is a versatile synthetic building block and an important intermediate in the preparation of agrochemical and pharmaceutical active ingredients . It finds industrial application as a stabilizer and inhibitor for enzymes , indicating that enzymes are its primary targets. The specific enzymes it targets can vary depending on the context of its use.
Mode of Action
The compound interacts with its enzyme targets by binding to them, thereby inhibiting their activity . This interaction can lead to changes in the biochemical processes that these enzymes are involved in, potentially altering cellular functions.
Biochemical Pathways
4-FPBA is a substrate for Suzuki cross-coupling reactions . It can be used as a reagent for various reactions, including palladium-catalyzed Suzuki-Miyaura cross-coupling in water and copper-mediated ligandless aerobic fluoroalkylation of arylboronic acids with fluoroalkyl iodides . These reactions are part of larger biochemical pathways that can have downstream effects on the synthesis of other compounds.
Result of Action
The molecular and cellular effects of 4-FPBA’s action depend on the specific context of its use. As an enzyme inhibitor, it can alter the activity of its target enzymes, leading to changes in the biochemical reactions these enzymes catalyze . In the context of Suzuki cross-coupling reactions, 4-FPBA can contribute to the synthesis of various compounds .
Action Environment
The action, efficacy, and stability of 4-FPBA can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the boronic acid group, potentially influencing its reactivity. Additionally, the presence of other compounds, such as ligands for the Suzuki cross-coupling reactions, can impact the compound’s action
Biochemical Analysis
Biochemical Properties
4-(4-Formylphenyl)phenylboronic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used as a substrate for Suzuki cross-coupling reactions . It can also be used as a reagent for palladium-catalyzed Suzuki-Miyaura cross-coupling in water and copper-mediated ligandless aerobic fluoroalkylation of arylboronic acids with fluoroalkyl iodides .
Cellular Effects
It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules and changes in gene expression. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It is quite stable and readily forms dimers and cyclic trimeric anhydrides
Preparation Methods
The synthesis of 4-(4-Formylphenyl)phenylboronic acid was first reported by Heinrich Nöth in 1990. The process involves the following steps :
Starting Material: 4-Bromobenzaldehyde.
Acetalization: The aldehyde group is acetalized using diethoxymethoxyethane and ethanol to form 1-bromo-4-(diethoxymethyl)benzene.
Grignard Reaction: Formation of the Grignard compound with magnesium, requiring 1,2-dibromoethane and activation with ultrasound.
Reaction with Tri-n-butyl Borate: This leads to the protected aryl boronic ester, which after acidic work-up, yields the target product in 78% yield.
An improved process uses less expensive starting materials such as 4-chlorobenzaldehyde, metallic lithium, and trimethyl borate . Another method involves the hydrolysis of potassium 4-formylphenyl-trifluoroborate using acidic alumina or silicon dioxide .
Chemical Reactions Analysis
4-(4-Formylphenyl)phenylboronic acid undergoes various types of reactions, including:
Suzuki Coupling: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents vary.
Substitution Reactions: It can undergo substitution reactions, particularly in the presence of palladium catalysts.
Common reagents used in these reactions include palladium catalysts, triethylamine, and copper-mediated systems . Major products formed from these reactions are often biphenyl compounds and other complex organic molecules.
Scientific Research Applications
4-(4-Formylphenyl)phenylboronic acid has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar compounds to 4-(4-Formylphenyl)phenylboronic acid include:
3-Formylphenylboronic Acid: Similar in structure but with the formyl group in the meta position.
4-Carboxyphenylboronic Acid: Contains a carboxyl group instead of a formyl group.
4-Pyridinylboronic Acid: Contains a pyridine ring instead of a phenyl ring.
This compound is unique due to its specific structural configuration, which makes it particularly effective in certain synthetic and industrial applications .
Properties
IUPAC Name |
[4-(4-formylphenyl)phenyl]boronic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BO3/c15-9-10-1-3-11(4-2-10)12-5-7-13(8-6-12)14(16)17/h1-9,16-17H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSTOVMGVTCXLDX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CC=C(C=C2)C=O)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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